molecular formula C8H14ClF2NO2 B13596274 Ethyl2,2-difluoro-2-(pyrrolidin-3-yl)acetatehydrochloride

Ethyl2,2-difluoro-2-(pyrrolidin-3-yl)acetatehydrochloride

Cat. No.: B13596274
M. Wt: 229.65 g/mol
InChI Key: ZSXMLNTXAVITOL-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms attached to the alpha carbon of the ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the reaction of ethyl 2,2-difluoroacetate with pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid.

    Reduction: Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)ethanol.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and binding affinity to certain enzymes or receptors. The pyrrolidine ring may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride: Differing by the presence of a hydroxyl group.

    Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: Featuring a chromenyl group instead of pyrrolidine.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Properties

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-pyrrolidin-3-ylacetate;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6-3-4-11-5-6;/h6,11H,2-5H2,1H3;1H

InChI Key

ZSXMLNTXAVITOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCNC1)(F)F.Cl

Origin of Product

United States

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